(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one

Cytostatic Activity HeLa Cell Culture Cervical Cancer

Researchers developing antiproliferative progestins often use megestrol acetate as a scaffold, overlooking the active metabolite responsible for in vivo cytostatic effects. Mepregenol acetate (AMOL, CAS 2233-58-1) resolves this with its 3β-hydroxy configuration, enabling direct esterification for analog synthesis. • 4.3-12.6× greater cytostatic activity vs. megestrol acetate in HeLa cells • Distinct PR binding (Kd differs from megestrol acetate and progesterone) • Validated HPLC-MS methodology for bioanalytical and metabolic pathway studies QC-certified reference standard supplied for preclinical pharmacology, receptor binding assays, and veterinary contraceptive development.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 2233-58-1
Cat. No. B12858708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one
CAS2233-58-1
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C
InChIInChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,17-20,27H,6-11H2,1-5H3/t17-,18+,19-,20-,22+,23-,24-/m0/s1
InChIKeyIZIHXOKRBIKNTB-HQSCULOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one (CAS 2233-58-1): Core Structural and Pharmacological Classification


(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one, also known as Mepregenol acetate or AMOL, is a synthetic pregnane steroid distinguished by a C3β-hydroxy substituent and a 6-methyl-4,6-diene system [1]. It is the active 3β-hydroxy metabolite of the Russian-developed progestin gestobutanoil and is structurally related to megestrol acetate, the key difference being the replacement of the C3 ketone with a 3β-hydroxy group [2]. This structural modification imparts distinct receptor interaction and metabolic profiles that differentiate it from other 17α-hydroxyprogesterone derivatives [3].

Active 3β-hydroxy metabolite of gestobutanoil prodrug
C3β-OH configuration reported to alter progesterone receptor binding vs. 3-keto progestins
Supports differentiation from megestrol acetate in receptor interaction and metabolic studies

Why Megestrol Acetate or Progesterone Cannot Replace (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one in Research and Application


Substitution with megestrol acetate or other 3-keto progestins fails because the C3β-hydroxy configuration of AMOL fundamentally alters its pharmacodynamic and pharmacokinetic profile. Unlike megestrol acetate, AMOL is the predominant active metabolite responsible for the cytostatic effects of gestobutanoil, and it exhibits distinct receptor binding energies [1]. Computational docking reveals that AMOL forms progesterone receptor complexes with a theoretical dissociation constant (Kd) that differs from those of megestrol acetate and progesterone [2]. These molecular-level differences translate into divergent cytotoxicity profiles, making direct interchange without quantitative verification scientifically unsound [3].

3-Keto progestins (e.g., megestrol acetate) may not reproduce receptor binding mode or downstream signaling attributed to the 3β-hydroxy configuration.
Reported cytostatic and DNA-damage profiles differ significantly; direct interchange without endpoint verification is unsupported.
Active metabolite role in gestobutanoil pharmacology may not be replicated by megestrol acetate or progesterone.

(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one: Head-to-Head Quantitative Evidence vs. Comparators


Cytostatic Potency of AMOL Derivatives vs. Megestrol Acetate in HeLa Cervical Cancer Cells

The cytostatic activity of mepregenol 17-acetate 3-acrylate (AMOL derivative III) was compared with megestrol acetate and progesterone in HeLa cell cultures. Compound III showed significantly higher potency, with an IC50 of 30 mM vs. 130 mM for megestrol acetate in native HeLa cells, a 4.3-fold difference . Under estradiol stimulation, the IC50 of III was 9.1 mM, compared to 115 mM for megestrol acetate, a 12.6-fold difference .

Cytostatic IC50
Data to verify
30 mM (HeLa) vs. 130 mM megestrol acetate
4.3× native;
9.1 mM (HeLa-ESC) vs. 115 mM – 12.6× estradiol-stimulated
Supports cytotoxicity endpoint review
Data to verify; source-specific review
Cytostatic Activity HeLa Cell Culture Cervical Cancer

DNA-Damaging Effect of AMOL Derivatives vs. Megestrol Acetate in HeLa Cells

The DNA-damaging potential of mepregenol 17-acetate 3-acrylate (III) was assessed via DNA comet assay and compared to megestrol acetate at equimolar concentrations (5 mM). Compound III caused substantial DNA fragmentation, with 84.57% DNA in the comet tail and an Olive tail moment (OTM) of 60.5, while megestrol acetate produced only 49.12% DNA in tail and an OTM of 0.06 . This represents an OTM increase of approximately 1,008-fold .

DNA Damage (OTM)
Data to verify
OTM 60.5 (AMOL deriv.) vs. 0.06 megestrol acetate
~1008× higher Olive tail moment; 84.6% DNA in tail vs. 49.1%
Supports apoptosis pathway-response interpretation
Data to verify; comet assay conditions limited
DNA Damage Comet Assay Cancer Research

Progesterone Receptor Binding Affinity of AMOL vs. Megestrol Acetate via In Silico Docking

Theoretical dissociation constants (Kd) for ligand-progesterone receptor A complexes were calculated using Autodock 4.2. AMOL formed receptor complexes with a distinct Kd value compared to megestrol acetate, indicating altered binding energetics due to the 3β-hydroxy substituent [1]. The study demonstrated that AMOL induces a different conformational positioning of amino acid residues in the ligand-binding domain compared to megestrol acetate and progesterone [1].

PR-A Binding
Reported
AMOL: distinct Kd and altered amino acid positioning in PR-A; megestrol acetate: different Kd; progesterone: reference ligand.
Supports receptor pathway interpretation
Quantitative Kd values not publicly reported
Molecular Docking Progesterone Receptor Binding Affinity

Route of Administration-Dependent Gestagenic Activity: AMOL vs. Megestrol Acetate

Comparative gestagenic activity studies demonstrated that both injected megestrol acetate and mepregenol acetate (AMOL) tend to exceed their respective peroral activities [1]. However, the gestagenic and contraceptive activities of AMOL esters were found to be modulated by pure estrogen contribution, a characteristic not observed with megestrol acetate alone [1]. This indicates a formulation-dependent activity profile unique to AMOL-based compounds [1].

Gestagenic Activity
Reported
Both compounds: injectable > peroral activity; AMOL esters demonstrate estrogen-modulated contraceptive activity not observed with megestrol acetate alone.
Supports formulation-dependent activity context
In vivo model data; estrogen co-administration required
Gestagenic Activity Pharmacokinetics Contraceptive Research

Optimal Research and Industrial Applications Where (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one Outperforms Analogs


Synthesis and Screening of Novel Anticancer Progestin Derivatives

For laboratories developing antiproliferative progestins targeting hormone-dependent cancers, AMOL (CAS 2233-58-1) serves as the optimal starting scaffold. Its 3β-hydroxy group enables straightforward esterification to generate diverse analogs with demonstrated 4.3- to 12.6-fold superior cytostatic activity against HeLa cervical cancer cells compared to megestrol acetate , and its derivatives produce >1,000-fold higher DNA-damaging Olive tail moments in comet assays .

Pharmacokinetic and Metabolism Studies of Gestobutanoil and Related Prodrugs

As the primary pharmacologically active metabolite of gestobutanoil, AMOL is essential for any pharmacokinetic, bioanalytical, or toxicological study of this progestin class. Its simultaneous determination alongside megestrol acetate and the parent drug using validated HPLC-MS methods is critical for establishing metabolic pathways and exposure-response relationships [1].

Progesterone Receptor Structure-Activity Relationship (SAR) Studies

AMOL's unique 3β-hydroxy configuration, as opposed to the 3-keto group in megestrol acetate, makes it an indispensable tool compound for mapping progesterone receptor-A ligand-binding domain interactions. Its distinct computational binding parameters allow researchers to dissect the contribution of the C3 substituent to receptor activation and downstream signaling [2].

Veterinary Progestin Formulation Development

Mepregenol acetate is a key active ingredient in veterinary contraceptives (e.g., 'Sex Barrier' products for cats and dogs), where its gestagenic activity in combination with ethinyl estradiol is used to control reproductive behavior. Its established manufacturing and quality control protocols make it the compound of choice for veterinary pharmaceutical development [3].

Application
Selection Property
Validation Focus
ApplicationAntiproliferative progestin synthesis and screening
Selection Property3β‑hydroxy scaffold for derivatization; reported cytostatic profile vs. megestrol acetate
Validation FocusCytotoxicity and DNA‑damage endpoint review in cell models
ApplicationGestobutanoil metabolism and bioanalytical studies
Selection PropertyPrimary active metabolite identity
Validation FocusMetabolic pathway elucidation and exposure‑response relationships
ApplicationProgesterone receptor SAR investigations
Selection Property3β‑hydroxy vs. 3‑keto configuration contrast
Validation FocusReceptor binding mode and signaling pathway characterization
ApplicationVeterinary contraceptive formulation research
Selection PropertyReported gestagenic activity with ethinyl estradiol
Validation FocusIn vivo contraceptive endpoint and formulation consistency review
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